molecular formula C24H25N3O5S2 B2669363 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide CAS No. 681237-39-8

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide

Cat. No.: B2669363
CAS No.: 681237-39-8
M. Wt: 499.6
InChI Key: IXYFMCSNFNTJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a morpholine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a thiourea derivative with an α-haloketone under acidic conditions.

    Acetylation: The thiazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Sulfonylation: The acetylated thiazole is reacted with 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, under low temperatures.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and benzamide moiety are crucial for binding to these targets, leading to inhibition or activation of biological pathways. The sulfonyl group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the acetyl and sulfonyl groups, making it less soluble and potentially less bioactive.

    N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the sulfonyl group, which may affect its solubility and bioavailability.

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide is unique due to the presence of both the sulfonyl and acetyl groups, which enhance its solubility, bioavailability, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-15-13-27(14-16(2)32-15)34(30,31)20-11-9-19(10-12-20)23(29)26-24-25-21(22(33-24)17(3)28)18-7-5-4-6-8-18/h4-12,15-16H,13-14H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYFMCSNFNTJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.